2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone
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Overview
Description
2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone is an organic compound with the molecular formula C12H14ClNO2S. It is a thioether derivative that has been studied for its potential biological activities, including antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone typically involves the reaction of 2-chlorobenzenethiol with morpholine and an appropriate ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antitumor activity.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The exact mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes, potentially disrupting normal cellular processes and leading to cell death in tumor cells.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: Another thioether derivative with similar structural features.
Thiazole derivatives: Compounds containing a thiazole ring, known for their diverse biological activities.
Uniqueness
2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone is unique due to its specific combination of a chlorophenyl group, a morpholino group, and a thioether linkage, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBNDPILSHJBJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666765 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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